molecular formula C10H7Cl2F4NO B2820953 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide CAS No. 2411243-80-4

2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide

Cat. No.: B2820953
CAS No.: 2411243-80-4
M. Wt: 304.07
InChI Key: ZFIQJXQFKMVKBN-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, fluoro, and trifluoroethyl groups

Properties

IUPAC Name

2-chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F4NO/c11-4-8(18)17-9(10(14,15)16)5-1-2-7(13)6(12)3-5/h1-3,9H,4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIQJXQFKMVKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)NC(=O)CCl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 2,2,2-trifluoroethyl chloroacetate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.

    Pathways Involved: By modulating enzyme activity or receptor binding, the compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(4-fluorophenyl)acetamide
  • N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the trifluoroethyl group. These features confer distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological activity, which are not present in similar compounds.

This detailed overview provides a comprehensive understanding of 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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